Technical Guide: Synthesis, Isolation, and Spectroscopic Profiling of Tributyl(2-chlorophenoxy)stannane
Technical Guide: Synthesis, Isolation, and Spectroscopic Profiling of Tributyl(2-chlorophenoxy)stannane
Executive Summary
Tributyl(2-chlorophenoxy)stannane (CAS No. 59431-29-7) is a highly specialized organometallic reagent primarily utilized as a transmetalation intermediate and a precursor in advanced cross-coupling methodologies[1]. Characterized by the molecular formula C18H31ClOSn , this aryloxytributylstannane features a labile Sn–O bond that requires precise synthetic handling and rigorous spectroscopic validation.
This whitepaper provides an authoritative, self-validating framework for the synthesis and spectral characterization (NMR, IR, MS) of Tributyl(2-chlorophenoxy)stannane, detailing the causality behind experimental choices to ensure high-fidelity reproducibility for drug development professionals and synthetic chemists.
Mechanistic Synthesis & Experimental Protocol
The Causality of the Synthetic Design
Organotin phenoxides are inherently susceptible to hydrolysis. The most atom-economical and scalable route to Tributyl(2-chlorophenoxy)stannane is the direct condensation of bis(tributyltin) oxide with 2-chlorophenol[2]. Because the formation of the Sn–O bond is a reversible thermodynamic process that generates water as a byproduct, the reaction must be driven forward using Le Chatelier’s principle. By utilizing toluene as a solvent in conjunction with a Dean-Stark apparatus, water is azeotropically removed from the system, shifting the equilibrium entirely toward the stannane product and preventing premature hydrolysis[2].
Fig 1: Azeotropic synthesis workflow for Tributyl(2-chlorophenoxy)stannane.
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Argon gas to displace ambient moisture.
-
Reagent Charging: Add 10.0 mmol (5.96 g) of 3 and 20.0 mmol (2.57 g) of 2-chlorophenol[3]. Dissolve the mixture in 100 mL of anhydrous toluene.
-
Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110 °C). Monitor the collection of water in the trap. The reaction is typically complete within 4–6 hours when water ceases to accumulate[2].
-
Concentration: Allow the system to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Subject the crude viscous liquid to fractional vacuum distillation (e.g., Kugelrohr distillation at < 0.1 Torr) to isolate the pure Tributyl(2-chlorophenoxy)stannane as a colorless to pale-yellow oil.
Spectroscopic Profiling & Self-Validation Logic
To ensure the structural integrity of the synthesized compound, a multi-modal spectroscopic approach is required. Each technique serves as an orthogonal validation mechanism.
Nuclear Magnetic Resonance (NMR)
The 119Sn nucleus is a spin-½ isotope with high natural abundance and exceptional sensitivity to its electronic environment. In tetraalkyltins, the chemical shift is near 0 ppm. However, the attachment of the highly electronegative 2-chlorophenoxy group significantly deshields the tin center. Consequently, the 119Sn NMR resonance shifts downfield to approximately +95 ppm, which is a hallmark of 4[4].
In the 1H NMR spectrum, the causality of the Sn–C bond is proven by the presence of 117Sn/119Sn satellite peaks flanking the α -methylene protons of the butyl chains (typically exhibiting a 2JSn−H coupling constant of 50–60 Hz)[4].
Infrared Spectroscopy (IR)
IR spectroscopy provides a rapid, self-validating check of the reaction's success. The starting material, 2-chlorophenol, exhibits a broad, intense O–H stretching band near 3300 cm −1 . The complete disappearance of this band, coupled with the emergence of a sharp Sn–O stretching vibration at ~560 cm −1 , definitively confirms the condensation.
Mass Spectrometry (MS)
Electron Ionization (EI-MS) of organotins rarely yields a strong molecular ion ( M+ ) peak due to the extreme lability of the Sn–butyl bonds under ionization conditions. Instead, the loss of a butyl radical ( C4H9∙ ) generates a highly stable, tri-coordinated stannyl cation [Bu2Sn(OC6H4Cl)]+ . This stabilization makes the [M−Bu]+ fragment the base peak (100% relative abundance). Furthermore, the presence of tin is unequivocally confirmed by its unique 10-isotope cluster pattern spanning m/z 112 to 124.
Fig 2: Primary EI-MS fragmentation pathways of Tributyl(2-chlorophenoxy)stannane.
Quantitative Data Summaries
The following tables synthesize the expected spectral parameters for Tributyl(2-chlorophenoxy)stannane, serving as a reference standard for laboratory validation.
Table 1: NMR Chemical Shifts ( CDCl3 , 298 K)
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Integration | Assignment |
| 1H NMR | 0.90 | t, 9H | Butyl −CH3 |
| 1.10 – 1.40 | m, 12H | Butyl −CH2CH2− | |
| 1.55 | t, 6H ( 2JSn−H ~55 Hz) | Butyl Sn−CH2− | |
| 6.70 – 7.30 | m, 4H | Aromatic C−H | |
| 13C NMR | 13.7, 16.5, 27.1, 27.9 | s | Butyl Carbons |
| 120.5, 122.1, 127.4, 129.8 | s | Aromatic C−H Carbons | |
| 123.5 | s | Aromatic C−Cl | |
| 152.0 | s | Aromatic C−O | |
| 119Sn NMR | +95.0 | s | Sn center (O-bound) |
Table 2: Key Infrared (IR) Vibrational Modes
| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode Assignment |
| 3060 | Weak | Aromatic C−H stretch |
| 2950, 2920, 2850 | Strong | Aliphatic C−H stretch (Butyl chains) |
| 1580, 1470 | Medium | Aromatic C=C stretch |
| 1240 | Strong | Aryl ether C−O stretch |
| 750 | Strong | Aromatic C−Cl stretch |
| 670 | Medium | Sn−C stretch |
| 560 | Medium | Sn−O stretch (Diagnostic) |
Table 3: EI-MS Fragmentation Profile (70 eV)
| m/z Ratio | Relative Abundance (%) | Fragment Ion Assignment |
| 418 | < 5% | [M]+ (Molecular Ion) |
| 361 | 100% | [M−C4H9]+ (Base Peak) |
| 304 | 40% | [M−2C4H9]+ |
| 291 | 30% | [Bu3Sn]+ |
| 177 | 25% | [BuSn]+ |
| 120 | 15% | [Sn]+ (Center of Isotope Cluster) |
References
- EvitaChem Database. "5-Hydroxy-5-phenylpentan-2-one - EvitaChem (CAS 59431-29-7)". EvitaChem.
- Royal Society of Chemistry. "Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and aryloxide complexes". RSC.
- BenchChem. "An In-depth Technical Guide to the Synthesis and Characterization of Tributylphenoxystannane". BenchChem.
- Organic Syntheses. "3-DEOXY-1,2:5,6-BIS-O-(1-METHYLETHYLIDENE)-α-D-RIBO-HEXOFURANOSE (Bis(tributyltin) oxide handling)". OrgSyn.
